![molecular formula C5H10ClN3 B599133 1H-イミダゾ[1,2-a]イミダゾール, 2,3,5,6-テトラヒドロ-, 塩酸塩 CAS No. 120267-00-7](/img/structure/B599133.png)
1H-イミダゾ[1,2-a]イミダゾール, 2,3,5,6-テトラヒドロ-, 塩酸塩
概要
説明
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is a heterocyclic compound that features a fused imidazole ring system. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
科学的研究の応用
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a dehydrogenating catalyst such as platinum on alumina.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the imidazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents introduced.
作用機序
The mechanism of action of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some imidazole derivatives are known to inhibit nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar ring structure.
Benzimidazole: Contains a fused benzene ring, giving it different chemical properties.
Thiazole: Contains a sulfur atom in the ring, leading to different reactivity and applications.
Uniqueness
2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
特性
IUPAC Name |
2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGORMDKHCGIIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN=C2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
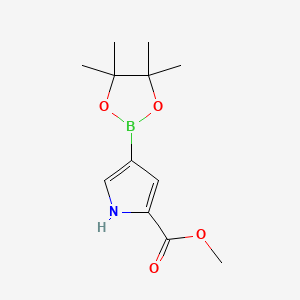
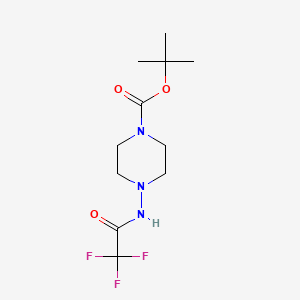



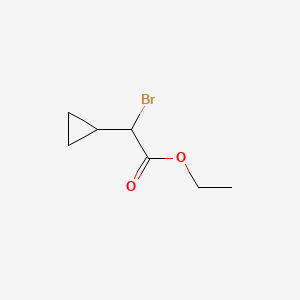
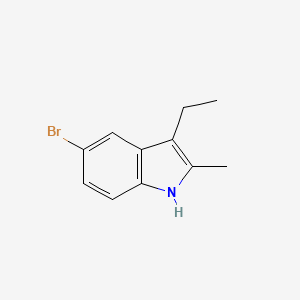
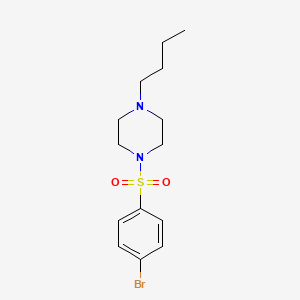

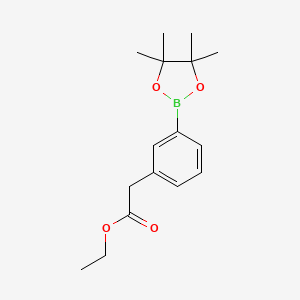
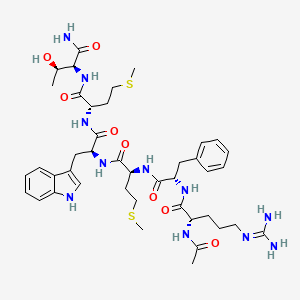
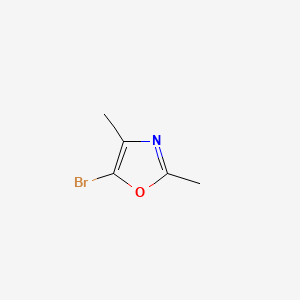
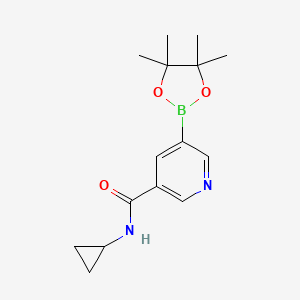
![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)
